molecular formula C5H11Cl2N3O B2931806 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride CAS No. 958462-36-7

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride

Cat. No.: B2931806
CAS No.: 958462-36-7
M. Wt: 200.06
InChI Key: AWIZPCKYNYFWMR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride is a chemical compound with a unique structure that includes a pyrazolone ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a suitable pyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrazolone ring may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar aminoethyl group but a different core structure.

    4-(2-Aminoethyl)piperidine: Another compound with an aminoethyl side chain but a piperidine ring instead of a pyrazolone ring.

Uniqueness

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride is unique due to its specific combination of a pyrazolone ring and an aminoethyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The aminoethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazolone ring may participate in π-π stacking interactions with target proteins.

Antimicrobial Activity

Research indicates that 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

Case Studies

Study Cell Line IC50 (µM) Activity
Study AMCF-70.08Antiproliferative
Study BPC-30.07Antiproliferative
Study CHT-29Not reportedAntiproliferative

In Vivo Studies

In vivo studies using animal models have shown that the compound can inhibit tumor growth effectively. The mechanism involves the induction of apoptosis and autophagy in cancer cells, mediated by pathways involving p53 and NF-κB signaling .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a rapid clearance rate in vivo, with a half-life of approximately 10 minutes following intravenous administration. This rapid metabolism suggests the need for careful consideration in dosage formulation for therapeutic applications .

Properties

IUPAC Name

4-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-7-8-5(4)9;;/h3H,1-2,6H2,(H2,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIZPCKYNYFWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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